

Protocol for quantifying SCFA using sodium propionate-d5

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Compound of Interest

Compound Name: Sodium propionate-d5

CAS No.: 202529-18-8

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Application Note: Precision Quantitation of Short-Chain Fatty Acids (SCFAs) by GC-MS Using **Sodium Propionate-d5**

Executive Summary & Strategic Rationale

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are critical biomarkers of gut microbiome function and host metabolic health. Accurate quantification is challenging due to their high volatility, water solubility, and the complex matrices (feces, plasma) in which they reside.

This protocol details a robust Liquid-Liquid Extraction (LLE) Gas Chromatography-Mass Spectrometry (GC-MS) workflow. Unlike derivatization-heavy methods that introduce kinetic variability, this method relies on acidification and direct organic extraction.

Why **Sodium Propionate-d5**? The core of this protocol is the use of **Sodium Propionate-d5** () as the Internal Standard (IS).

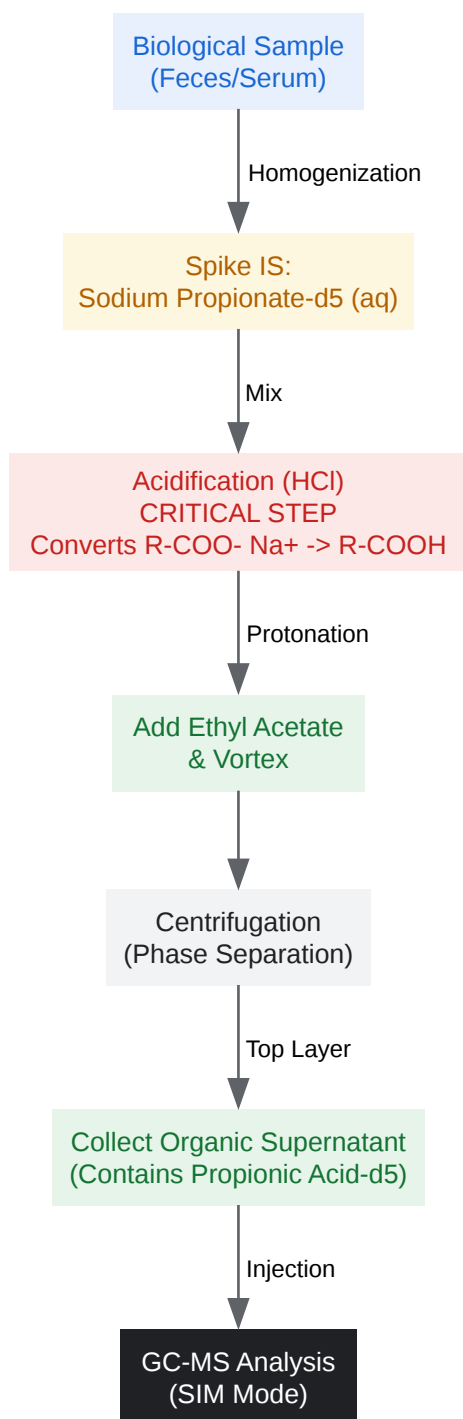
- **Isotope Dilution Principle:** As a stable isotope, it mimics the extraction efficiency and ionization behavior of endogenous propionate almost perfectly.
- **Salt vs. Acid:** We supply the salt form (**sodium propionate-d5**) because it is more stable and non-volatile during storage than the free acid. The protocol includes a critical acidification step to convert the non-volatile propionate salt into volatile, organic-soluble propionic acid-d5 immediately prior to extraction.
- **Normalization:** While ideal for propionate, it serves as a robust surrogate for acetate and butyrate when Relative Response Factors (RRF) are calculated, normalizing for injection variability and matrix effects.

Materials & Reagents

Component	Specification	Purpose
Internal Standard	Sodium Propionate-d5 (99 atom % D)	Normalization & Quantification
Extraction Solvent	Ethyl Acetate (HPLC Grade)	Extracts protonated SCFAs
Acidifying Agent	Hydrochloric Acid (HCl), 37% or Phosphoric Acid	Converts SCFA salts to free acids
GC Column	DB-FFAP or HP-INNOWax (30m 0.25mm, 0.25µm)	Polar phase for free fatty acid separation
Carrier Gas	Helium (99.999%)	Mobile phase
Standards	Volatile Free Acid Mix (Acetate, Propionate, Butyrate)	Calibration Curve generation

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical phase-transfer logic. Note the transition from the Aqueous Phase (where the IS is added) to the Organic Phase (where the analysis occurs).



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Caption: Workflow demonstrating the conversion of the ionic **Sodium Propionate-d5** into the extractable Propionic Acid-d5 via acidification.

Detailed Protocol

Phase A: Preparation of Standards

Causality: You must prepare the IS as a salt solution for stability, but the calibration standards should be in the free acid form to mimic the final analyte state.

- Internal Standard Stock (IS-Stock): Dissolve **Sodium Propionate-d5** in water to a concentration of 10 mM. Store at -20°C.
- Calibration Standards: Prepare a mixed stock of Acetate, Propionate, and Butyrate (free acids) in water at concentrations ranging from 0.1 mM to 50 mM (spanning the expected biological range).

Phase B: Sample Preparation (Feces)

Note: For serum, use 100 µL serum and scale down volumes, but the ratio of Acid:Solvent remains constant.

- Homogenization: Weigh ~50 mg of fresh feces into a sterile tube.
- Resuspension: Add 500 µL of deionized water. Bead-beat or vortex vigorously until fully homogenized.
- IS Spiking (The Normalizer):
 - Add 20 µL of IS-Stock (10 mM **Sodium Propionate-d5**) to the homogenate.
 - Result: Final IS concentration is approx 0.4 mM (varies slightly by fecal volume, but exact concentration matters less than the ratio established in calibration).
- Acidification (The Protonation Switch):
 - Add 50 µL of 5M HCl (or 10% Sulfuric Acid).
 - Mechanism:[\[1\]](#) This drops the pH < 2.0. The **Sodium Propionate-d5** (ionic, water-soluble) accepts a proton to become Propionic Acid-d5 (neutral, lipophilic). Without this, the IS remains in the water and is not detected.
- Extraction:

- Add 1000 μ L of Ethyl Acetate.
- Vortex for 2 minutes (vigorous).
- Centrifuge at 10,000 g for 5 minutes at 4°C.
- Collection: Transfer 500 μ L of the upper organic layer (Ethyl Acetate) to a GC vial with a glass insert.
 - Warning: Do not disturb the aqueous interface; water damages the GC column (FFAP phase).

Phase C: GC-MS Instrumental Parameters

System: Agilent 7890B/5977B (or equivalent).

- Inlet: Split Mode (10:1 to 50:1 depending on concentration). Temperature: 240°C.
- Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Initial: 60°C (Hold 1 min) - Focuses volatiles at head of column.
 - Ramp 1: 15°C/min to 120°C.
 - Ramp 2: 20°C/min to 240°C (Hold 3 min) - Elutes heavier acids and cleans column.
- MS Source: Electron Impact (EI), 230°C.
- Acquisition: SIM (Selected Ion Monitoring) Mode for maximum sensitivity.

SIM Table (Target Ions):

Analyte	Target Ion (m/z)	Qualifier Ions (m/z)	Retention Time (Approx)
Acetate	60	43, 45	4.5 min
Propionate (Endogenous)	74	57, 29	5.8 min
Propionate-d5 (IS)	79	63, 46	5.8 min
Butyrate	60	73, 42	7.2 min

Note: Propionate-d5 shifts from m/z 74 to 79. The retention time will be virtually identical to endogenous propionate, perhaps slightly earlier (isotope effect).

Data Analysis & Quantification

Do not rely on absolute area. You must use the Area Ratio.

Step 1: Calculate Response Factor (RF) from Standards Run your calibration curve (e.g., 0.1, 1, 5, 10, 20 mM) spiked with the same amount of IS as samples.

Step 2: Quantify Unknowns

Validation Criteria (Self-Validating System):

- Linearity:
for the Area Ratio vs. Concentration curve.[2]
- IS Stability: Plot the absolute area of the IS (m/z 79) across all samples. If a specific sample shows <50% of the average IS area, it indicates a matrix suppression effect or extraction failure (e.g., missed acidification step).

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